
n4-(2-Bromobenzyl)-n4,6-dimethylpyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(2-Bromobenzyl)-N4,6-dimethylpyrimidine-2,4-diamine is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromobenzyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as antiviral, antibacterial, and anticancer agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-Bromobenzyl)-N4,6-dimethylpyrimidine-2,4-diamine typically involves the nucleophilic substitution reaction of 2-bromobenzyl chloride with N4,6-dimethylpyrimidine-2,4-diamine. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N4-(2-Bromobenzyl)-N4,6-dimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces carboxylic acids.
科学的研究の応用
N4-(2-Bromobenzyl)-N4,6-dimethylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of antiviral and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes
作用機序
The mechanism of action of N4-(2-Bromobenzyl)-N4,6-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The bromobenzyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity. The pyrimidine ring is known to interact with nucleic acids and enzymes, affecting cellular processes such as DNA replication and protein synthesis. The exact molecular targets and pathways depend on the specific biological context and application .
類似化合物との比較
Similar Compounds
1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound shares the bromobenzyl group but has a pyrazole ring instead of a pyrimidine ring.
2-Bromobenzyl chloride: A simpler compound with a bromobenzyl group attached to a chloride, used as an intermediate in organic synthesis.
Uniqueness
N4-(2-Bromobenzyl)-N4,6-dimethylpyrimidine-2,4-diamine is unique due to its combination of the bromobenzyl group and the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C13H15BrN4 |
|---|---|
分子量 |
307.19 g/mol |
IUPAC名 |
4-N-[(2-bromophenyl)methyl]-4-N,6-dimethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H15BrN4/c1-9-7-12(17-13(15)16-9)18(2)8-10-5-3-4-6-11(10)14/h3-7H,8H2,1-2H3,(H2,15,16,17) |
InChIキー |
UMZVWYQWSCWLEK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N)N(C)CC2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)
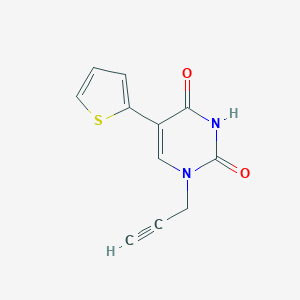

![6-(5-butyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14888562.png)

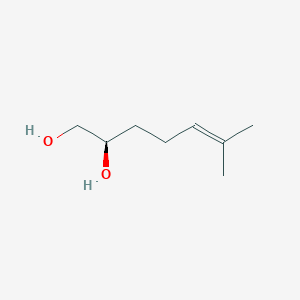
![8-bromo-3-({(E)-[(1R)-2,4,6-trimethylcyclohex-3-en-1-yl]methylidene}amino)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14888571.png)

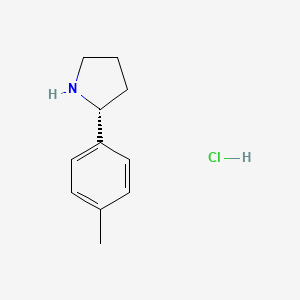
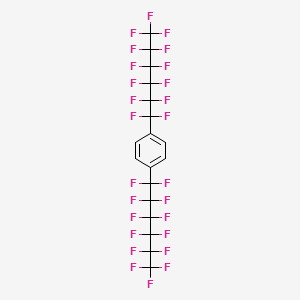
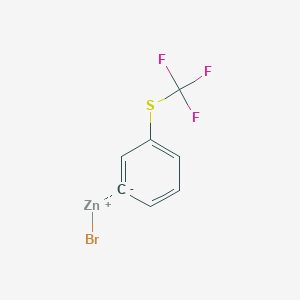
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane](/img/structure/B14888615.png)
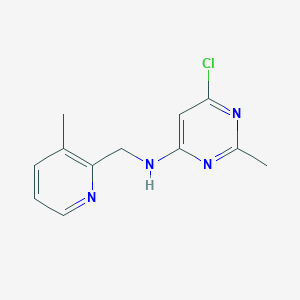
![1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine](/img/structure/B14888624.png)
